
O-Desmethyl Brinzolamide
Descripción general
Descripción
O-Desmethyl Brinzolamide is a potent metabolite derived from Brinzolamide, a carbonic anhydrase inhibitor. It is primarily used in research settings and has significant implications in the treatment of ocular conditions such as glaucoma and ocular hypertension .
Métodos De Preparación
The synthesis of O-Desmethyl Brinzolamide involves several steps, starting from Brinzolamide. The process typically includes the demethylation of Brinzolamide under specific reaction conditions. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
O-Desmethyl Brinzolamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Aplicaciones Científicas De Investigación
O-Desmethyl Brinzolamide has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of carbonic anhydrase enzymes.
Biology: Researchers use it to understand its effects on cellular processes.
Medicine: It is investigated for its potential in treating ocular conditions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
O-Desmethyl Brinzolamide exerts its effects by inhibiting carbonic anhydrase enzymes, particularly carbonic anhydrase II and IV. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .
Comparación Con Compuestos Similares
O-Desmethyl Brinzolamide is unique due to its specific inhibition of carbonic anhydrase enzymes. Similar compounds include:
Brinzolamide: The parent compound, also a carbonic anhydrase inhibitor.
Dorzolamide: Another carbonic anhydrase inhibitor used in ocular treatments.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions
This compound stands out due to its high specificity and potency in inhibiting carbonic anhydrase II and IV, making it a valuable compound in both research and therapeutic contexts.
Actividad Biológica
O-Desmethyl Brinzolamide (ODB) is a significant metabolite of Brinzolamide, a carbonic anhydrase inhibitor primarily used to manage elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article explores the biological activity of ODB, its pharmacological properties, mechanisms of action, and clinical implications through detailed research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the molecular formula . It lacks the methoxy group present in its parent compound, Brinzolamide, making it slightly less complex. The compound retains the sulfonamide structure that is critical for its biological activity.
Carbonic Anhydrase Inhibition
ODB functions primarily as a reversible non-competitive inhibitor of carbonic anhydrases (CAs), particularly Carbonic Anhydrase II (CA-II). By inhibiting these enzymes, ODB reduces the secretion of aqueous humor in the eye, thereby lowering IOP. This mechanism is crucial in preventing optic nerve damage associated with elevated IOP.
Pharmacokinetics
The pharmacokinetics of ODB has not been extensively studied separately; however, it is known that Brinzolamide and its metabolites, including ODB, are absorbed into the systemic circulation following topical administration. The primary metabolic pathway involves hepatic cytochrome P450 enzymes, with ODB being one of the significant metabolites formed.
Biological Activity and Efficacy
Research indicates that ODB exhibits biological activity similar to Brinzolamide in terms of IOP reduction. In clinical studies involving Brinzolamide, significant reductions in IOP were observed, suggesting that ODB may contribute similarly to pharmacological effects.
Clinical Studies Overview
Comparative Analysis with Other Carbonic Anhydrase Inhibitors
Compound | Mechanism of Action | IOP Reduction (mmHg) | Safety Profile |
---|---|---|---|
This compound | CA-II inhibitor | Similar to Brinzolamide | Minimal drug-drug interactions |
Brinzolamide | CA-II inhibitor | 3-5 | High ocular comfort |
Dorzolamide | CA-II inhibitor | 2-4 | Higher incidence of systemic side effects |
Case Studies and Findings
- Efficacy in Glaucoma Patients : A study involving patients with primary open-angle glaucoma showed that adding Brinzolamide to existing therapies resulted in a mean diurnal IOP reduction comparable to timolol, further supporting the efficacy of its metabolites like ODB.
- Tolerability : Patients reported higher tolerability with Brinzolamide compared to dorzolamide, indicating potential advantages for ODB in clinical applications due to reduced discomfort upon administration.
Propiedades
IUPAC Name |
(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O5S3/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSYAXSFXFVBTJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186377-56-0 | |
Record name | o-Desmethyl-brinzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186377560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DESMETHYL-BRINZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHY973FEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How can O-desmethyl brinzolamide be quantified in biological samples?
A1: A rapid and sensitive ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC–MS/MS) method was developed and validated for quantifying this compound in human urine and hair []. This method demonstrated high sensitivity, achieving a limit of quantification (LOQ) of 0.02 ng/mg in hair. The study successfully applied this method to analyze samples from patients treated with brinzolamide, demonstrating its practical application in a clinical context [].
Q2: What is the clinical significance of measuring this compound levels?
A2: this compound is a metabolite of brinzolamide, a carbonic anhydrase inhibitor used to treat ocular diseases like glaucoma []. Quantifying this compound, alongside brinzolamide, in biological samples such as urine and hair allows researchers and clinicians to understand the metabolic fate of brinzolamide in patients []. This information can be valuable for optimizing treatment strategies and potentially personalizing dosages based on individual metabolic profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.